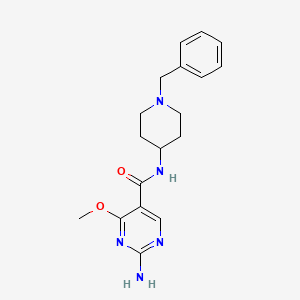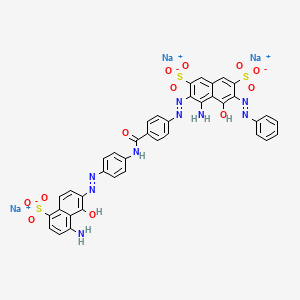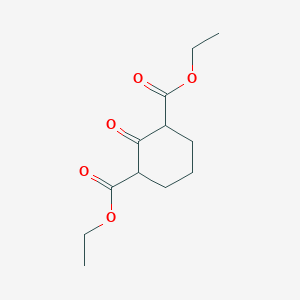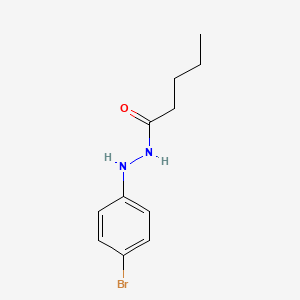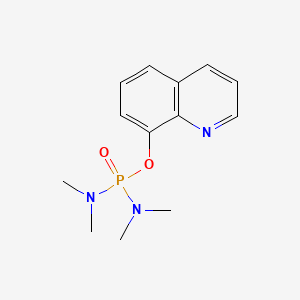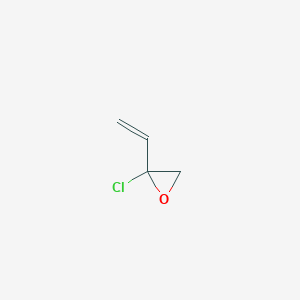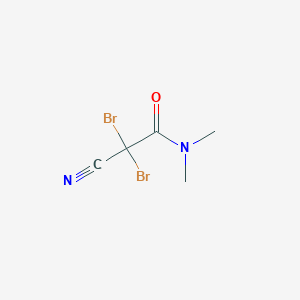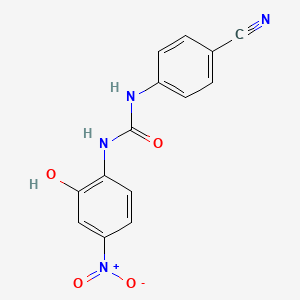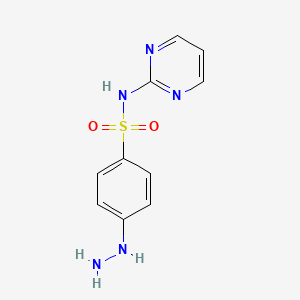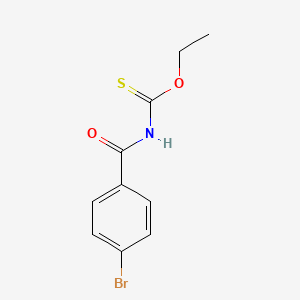
Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester is a chemical compound with the molecular formula C10H10BrNO3S It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl ester group, and the nitrogen atom is substituted with a 4-bromobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester typically involves the reaction of 4-bromobenzoyl chloride with O-ethyl thiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, 4-bromophenyl-, ethyl ester: Similar structure but lacks the thio group.
Carbamic acid, hydroxy-, ethyl ester: Similar structure but lacks the bromobenzoyl group.
Uniqueness
Carbamic acid, N-(4-bromobenzoyl)thio-, O-ethyl ester is unique due to the presence of both the 4-bromobenzoyl and thio groups, which confer distinct chemical properties and reactivity compared to other carbamic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
73747-42-9 |
|---|---|
Fórmula molecular |
C10H10BrNO2S |
Peso molecular |
288.16 g/mol |
Nombre IUPAC |
O-ethyl N-(4-bromobenzoyl)carbamothioate |
InChI |
InChI=1S/C10H10BrNO2S/c1-2-14-10(15)12-9(13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,15) |
Clave InChI |
BAZSVNNWBNSVPG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)NC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


